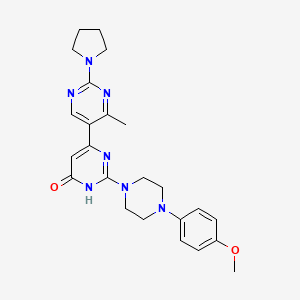![molecular formula C18H27NO3 B11184504 1-[Isobutyl(3-methoxybenzyl)amino]-3-(2-propynyloxy)-2-propanol CAS No. 1017034-35-3](/img/structure/B11184504.png)
1-[Isobutyl(3-methoxybenzyl)amino]-3-(2-propynyloxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Isobutyl(3-methoxybenzyl)amino]-3-(2-propynyloxy)-2-propanol is a complex organic compound with a unique structure that includes an isobutyl group, a methoxybenzyl group, and a propynyloxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Isobutyl(3-methoxybenzyl)amino]-3-(2-propynyloxy)-2-propanol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Isobutyl(3-methoxybenzyl)amine Intermediate: This step involves the reaction of isobutylamine with 3-methoxybenzyl chloride under basic conditions to form the intermediate isobutyl(3-methoxybenzyl)amine.
Alkylation of the Intermediate: The intermediate is then reacted with propargyl bromide in the presence of a base to introduce the propynyloxy group, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[Isobutyl(3-methoxybenzyl)amino]-3-(2-propynyloxy)-2-propanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the propynyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or propynyloxy derivatives.
Scientific Research Applications
1-[Isobutyl(3-methoxybenzyl)amino]-3-(2-propynyloxy)-2-propanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[Isobutyl(3-methoxybenzyl)amino]-3-(2-propynyloxy)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[Isobutyl(3-methoxybenzyl)amino]-2-propanol: Lacks the propynyloxy group.
1-[Isobutyl(3-methoxybenzyl)amino]-3-propanol: Lacks the propynyloxy group and has a simpler structure.
1-[Isobutyl(3-methoxybenzyl)amino]-3-(2-propynyloxy)ethanol: Has an ethanol backbone instead of propanol.
Uniqueness
1-[Isobutyl(3-methoxybenzyl)amino]-3-(2-propynyloxy)-2-propanol is unique due to the presence of the propynyloxy group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that are not possible with similar compounds lacking this group.
Properties
CAS No. |
1017034-35-3 |
|---|---|
Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl-(2-methylpropyl)amino]-3-prop-2-ynoxypropan-2-ol |
InChI |
InChI=1S/C18H27NO3/c1-5-9-22-14-17(20)13-19(11-15(2)3)12-16-7-6-8-18(10-16)21-4/h1,6-8,10,15,17,20H,9,11-14H2,2-4H3 |
InChI Key |
QIOBRPOADKMPNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC1=CC(=CC=C1)OC)CC(COCC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B11184421.png)
![4-[benzyl(methyl)amino]-N-[(2,4-difluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B11184425.png)

![N'-acetyl-N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B11184448.png)
![(2-fluorophenyl)(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11184449.png)
![4-[benzyl(methyl)amino]-N-(4-chloro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B11184454.png)
![N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide](/img/structure/B11184457.png)
![2-hydroxy-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B11184458.png)
![N-[1-(2-furylcarbonyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-2-phenoxy-N-phenylacetamide](/img/structure/B11184463.png)
![3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B11184467.png)
![N-(3,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11184481.png)
![2-[(2-chloro-4-fluorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one](/img/structure/B11184482.png)

![7-(3-acetylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11184502.png)
